molecular formula C7H8 B14692419 5-Ethenylcyclopenta-1,3-diene CAS No. 29647-85-6

5-Ethenylcyclopenta-1,3-diene

Cat. No.: B14692419
CAS No.: 29647-85-6
M. Wt: 92.14 g/mol
InChI Key: NIZYPQPOJRRFOA-UHFFFAOYSA-N
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Description

5-Ethenylcyclopenta-1,3-diene is an organic compound with the molecular formula C7H8. It is a derivative of cyclopentadiene, where one of the hydrogen atoms is replaced by an ethenyl group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylcyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with acetylene under specific conditions. This reaction can be catalyzed by transition metals to improve yield and selectivity. Another method involves the dehydrohalogenation of 5-haloethylcyclopentadiene using strong bases like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert it to cyclopentane derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of light or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

5-Ethenylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for potential biological activity and as building blocks for bioactive compounds.

    Medicine: Research is ongoing to explore its potential in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethenylcyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the ethenyl group. This group can undergo addition reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: The parent compound without the ethenyl group.

    5-Ethylcyclopenta-1,3-diene: A similar compound where the ethenyl group is replaced by an ethyl group.

    1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.

Uniqueness

5-Ethenylcyclopenta-1,3-diene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo addition reactions and form complex structures sets it apart from other similar compounds.

Properties

CAS No.

29647-85-6

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

5-ethenylcyclopenta-1,3-diene

InChI

InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h2-7H,1H2

InChI Key

NIZYPQPOJRRFOA-UHFFFAOYSA-N

Canonical SMILES

C=CC1C=CC=C1

Origin of Product

United States

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